Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)

Catalog No.
S6611772
CAS No.
122905-76-4
M.F
C8H22N2Ni-2
M. Wt
204.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl(N,N,N',N'-tetramethylethylenediamine)nick...

CAS Number

122905-76-4

Product Name

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II)

IUPAC Name

carbanide;nickel;N,N,N',N'-tetramethylethane-1,2-diamine

Molecular Formula

C8H22N2Ni-2

Molecular Weight

204.97 g/mol

InChI

InChI=1S/C6H16N2.2CH3.Ni/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;

InChI Key

YAZPWQVRDILILI-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].CN(C)CCN(C)C.[Ni]

Canonical SMILES

[CH3-].[CH3-].CN(C)CCN(C)C.[Ni]

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) is an organonickel complex characterized by the formula (Me2NCH2CH2NMe2)NiMe2(\text{Me}_2\text{NCH}_2\text{CH}_2\text{NMe}_2)\text{NiMe}_2, where "Me" represents a methyl group. This compound appears as a yellow-brown solid and is notable for its air-sensitive properties, making it necessary to handle under inert atmospheres. It serves as a precursor to various organonickel complexes and is synthesized from the nickel(II) acetylacetonate adduct with tetramethylethylenediamine, followed by reaction with methyl lithium .

The chemical behavior of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) includes several noteworthy reactions:

  • Displacement Reactions: The tetramethylethylenediamine ligand can be displaced by stronger bases such as bipyridine and diphosphines, leading to the formation of new complexes .
  • Electrophilic Alkene Interaction: When treated with electrophilic alkenes, this complex undergoes elimination of ethylene, resulting in the formation of alkene complexes .
  • Polymerization Catalysis: The compound has been identified as a catalyst in polymerization reactions, showcasing its utility in facilitating organic transformations .

The synthesis of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) typically involves the following steps:

  • Preparation of Nickel(II) Acetylacetonate Adduct: Nickel(II) acetylacetonate is reacted with tetramethylethylenediamine to form a stable adduct.
  • Reaction with Methyl Lithium: The adduct is subsequently treated with methyl lithium, which introduces additional methyl groups and yields Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) .

Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) finds applications primarily in:

  • Catalysis: It is used as a catalyst in various organic reactions, particularly those involving polymerization processes.
  • Synthesis of Organometallic Compounds: The compound serves as a precursor for synthesizing other organonickel complexes that may have diverse applications in organic chemistry and materials science .
  • Research: It is utilized in academic research to study nickel coordination chemistry and its reactivity patterns .

Studies on the interactions of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) with other reagents reveal its unique reactivity profile. For instance, it has been shown that hydrolysis under certain conditions can lead to methane production, indicating a pathway for deactivation in catalytic processes . Additionally, its ability to coordinate with various ligands allows for the exploration of new catalytic systems and mechanisms.

Several compounds share structural or functional similarities with Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II). Here are some notable examples:

Compound NameFormulaKey Features
Tetramethylethylenediamine(CH3)2NCH2CH2N(CH3)2(\text{CH}_3)_2\text{NCH}_2\text{CH}_2\text{N}(\text{CH}_3)_2A bidentate ligand commonly used in metal coordination chemistry.
Bis(dimethylamino)methaneMe2NCH2NMe2\text{Me}_2\text{NCH}_2\text{NMe}_2Similar structure but without the ethylene bridge; used as a ligand.
Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II)(Me2NCH2CH2NMe2)PdMe2(\text{Me}_2\text{NCH}_2\text{CH}_2\text{NMe}_2)\text{PdMe}_2A palladium analogue that demonstrates similar coordination properties .

The uniqueness of Dimethyl(N,N,N',N'-tetramethylethylenediamine)nickel(II) lies in its specific nickel coordination environment and reactivity, which can differ significantly from those of palladium or other metal complexes.

Hydrogen Bond Acceptor Count

4

Exact Mass

204.113640 g/mol

Monoisotopic Mass

204.113640 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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